4 Nitrobenzyl 2-methylbenzoate
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Overview
Description
4-Nitrobenzyl 2-methylbenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a nitro group attached to a benzyl moiety, which is further esterified with 2-methylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzyl 2-methylbenzoate typically involves the esterification of 4-nitrobenzyl alcohol with 2-methylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of 4-nitrobenzyl 2-methylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzyl 2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to yield the corresponding alcohol and carboxylic acid under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 4-Aminobenzyl 2-methylbenzoate.
Reduction: 4-Nitrobenzyl alcohol and 2-methylbenzoic acid.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzyl 2-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the development of photoresponsive materials, where the nitro group acts as a photolabile protecting group.
Medicine: Research into its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-nitrobenzyl 2-methylbenzoate involves its chemical reactivity, particularly the nitro and ester groups. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding alcohol and acid, which can interact with biological targets. The molecular targets and pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
4-Nitrobenzyl benzoate: Similar structure but lacks the methyl group on the benzoic acid moiety.
2-Nitrobenzyl 2-methylbenzoate: The nitro group is positioned differently, affecting its reactivity and applications.
4-Nitrobenzyl acetate: A simpler ester with different physical and chemical properties.
Uniqueness: 4-Nitrobenzyl 2-methylbenzoate is unique due to the presence of both the nitro and methyl groups, which influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and makes it a versatile compound in organic synthesis and materials science.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-11-4-2-3-5-14(11)15(17)20-10-12-6-8-13(9-7-12)16(18)19/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRHOGKPDBYWJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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